![molecular formula C6H2Cl2F2N2O B15213429 4-[Chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride CAS No. 185393-14-0](/img/structure/B15213429.png)
4-[Chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBONYL CHLORIDE is a chemical compound with the molecular formula C6H2Cl2F2N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBONYL CHLORIDE typically involves the chlorination of 4-(chlorodifluoromethyl)pyrimidine-5-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the carbonyl chloride group. Common reagents used in this process include thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), which facilitate the conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of 4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBONYL CHLORIDE may involve large-scale chlorination processes using automated reactors. These reactors maintain precise temperature and pressure conditions to optimize yield and purity. The use of catalysts and advanced purification techniques ensures the production of high-quality compounds suitable for further applications .
化学反応の分析
Types of Reactions
4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBONYL CHLORIDE undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(chlorodifluoromethyl)pyrimidine-5-carboxylic acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Oxalyl Chloride ((COCl)2): Another reagent for chlorination.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
Amides, Esters, Thioesters: Formed through nucleophilic substitution.
4-(Chlorodifluoromethyl)pyrimidine-5-carboxylic Acid: Formed through hydrolysis.
科学的研究の応用
4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBONYL CHLORIDE has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Material Science: Used in the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of 4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBONYL CHLORIDE involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives, which can interact with biological targets or serve as intermediates in chemical synthesis .
類似化合物との比較
Similar Compounds
4-Chloro-2-methylmercaptopyrimidine-5-carboxylic acid chloride: Similar structure but with a methylmercapto group instead of chlorodifluoromethyl.
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride: Contains a trifluoromethyl group instead of chlorodifluoromethyl.
Uniqueness
4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBONYL CHLORIDE is unique due to the presence of the chlorodifluoromethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and potential pharmaceutical developments .
特性
CAS番号 |
185393-14-0 |
|---|---|
分子式 |
C6H2Cl2F2N2O |
分子量 |
226.99 g/mol |
IUPAC名 |
4-[chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride |
InChI |
InChI=1S/C6H2Cl2F2N2O/c7-5(13)3-1-11-2-12-4(3)6(8,9)10/h1-2H |
InChIキー |
HGCIQMHFDRFNKA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC=N1)C(F)(F)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


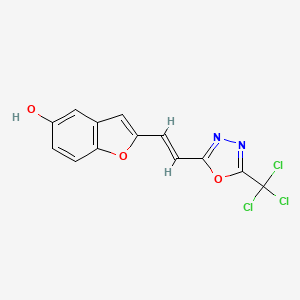
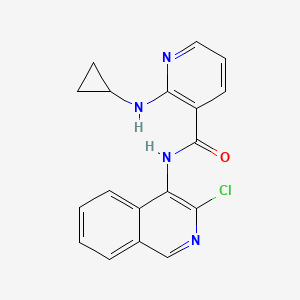
![4-(3-Hydroxynon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B15213361.png)
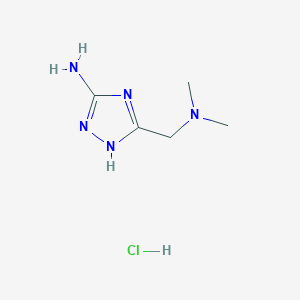
![Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]-](/img/structure/B15213386.png)
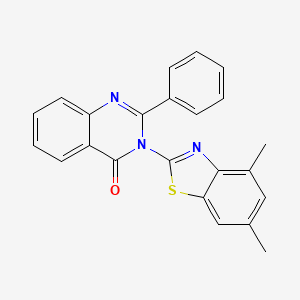
![Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]-](/img/structure/B15213405.png)
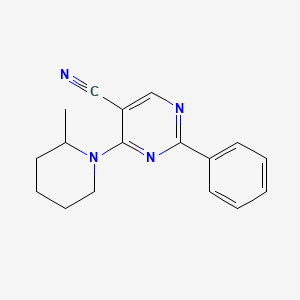
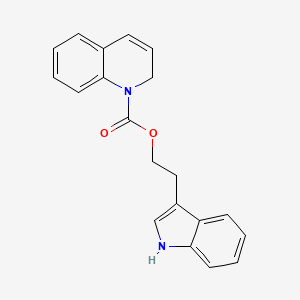
![4-Bromo-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B15213416.png)
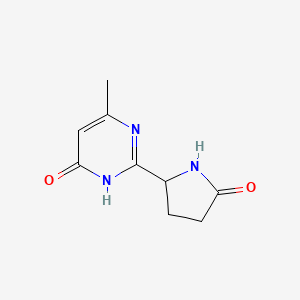
![ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl-(pyrazin-2-ylmethyl)amino]benzoate](/img/structure/B15213424.png)
![1-(2-{[(3H-Indol-3-ylidene)methyl]amino}phenyl)ethan-1-one](/img/structure/B15213443.png)
![2-[(Benzyloxy)methyl]-5-nitro-1,2-dihydropyridazine-3,4-dione](/img/structure/B15213444.png)
